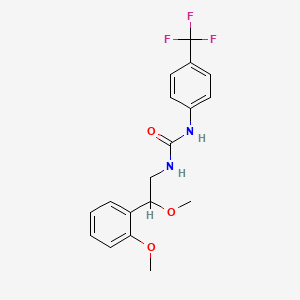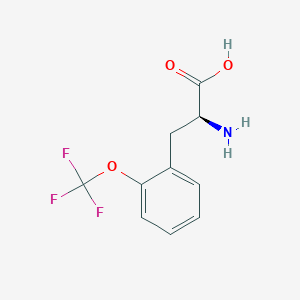
2-(Trifluorometoxi)-l-fenilalanina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Trifluoromethoxy)-l-phenylalanine” is a derivative of the amino acid phenylalanine with a trifluoromethoxy group attached. The trifluoromethoxy group is a fluorinated substituent that is finding increased utility in various fields due to its unique properties .
Synthesis Analysis
While specific synthesis methods for “2-(Trifluoromethoxy)-l-phenylalanine” are not available, trifluoromethoxylation reactions have been facilitated by several innovative reagents . For instance, when the amino function is protected by a silyl group instead of a BOC group, 3-trifluoromethoxy-N-(trimethylsilyl)aniline is metalated in position 2 .Molecular Structure Analysis
The molecular structure of “2-(Trifluoromethoxy)-l-phenylalanine” would likely be influenced by the presence of the trifluoromethoxy group. For example, the oxygen lone pairs on trifluoromethoxy overlap with anti-bonding orbitals of the C-F bond, leading to a preferential conformation in which the CAr–O–CF3 plane is orthogonal to the aromatic plane .Chemical Reactions Analysis
The chemical reactions involving “2-(Trifluoromethoxy)-l-phenylalanine” would likely be influenced by the trifluoromethoxy group. For instance, 3- and 4-trifluoromethoxy-N,N-bis(trimethylsilyl)aniline are metalated at the oxygen-adjacent position .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Trifluoromethoxy)-l-phenylalanine” would likely be influenced by the trifluoromethoxy group. For instance, the introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .Aplicaciones Científicas De Investigación
- Intermediarios: La 2-(Trifluorometoxi)-l-fenilalanina sirve como intermedio en la síntesis de moléculas complejas. Sus sitios reactivos únicos la hacen valiosa para la construcción de marcos moleculares, particularmente en productos farmacéuticos y agroquímicos .
- Bioactivos: Los investigadores han utilizado el grupo trifluorometoxi como un sustituyente en compuestos bioactivos. Aunque aún no se comprende completamente, muestra promesas en el diseño y desarrollo de fármacos .
- La incorporación de unidades que contienen CF₃O en los materiales puede conducir a propiedades novedosas. Los investigadores investigan su uso en materiales funcionales, como semiconductores orgánicos .
Síntesis orgánica y química medicinal
Ciencia de materiales
Ingeniería de cristales
Mecanismo De Acción
Target of Action
A related compound, 5-[2-(trifluoromethoxy)phenyl]-2-furoic acid, has been reported to target methionine aminopeptidase in escherichia coli .
Mode of Action
It’s worth noting that the trifluoromethoxy (cf3o) group has unique features and has become a novel moiety in various fields . The interaction of this compound with its targets and the resulting changes are still under investigation.
Biochemical Pathways
The trifluoromethoxy group has been noted for its unique features and promising applications, despite the challenges in synthesizing cf3o-containing compounds .
Action Environment
It’s worth noting that the synthesis of cf3o-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The trifluoromethoxy group in 2-(Trifluoromethoxy)-l-phenylalanine confers increased stability and lipophilicity in addition to its high electronegativity . This group is becoming more and more important in both agrochemical research and pharmaceutical chemistry
Molecular Mechanism
It is known that the trifluoromethoxy group can facilitate certain chemical reactions
Propiedades
IUPAC Name |
(2S)-2-amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)17-8-4-2-1-3-6(8)5-7(14)9(15)16/h1-4,7H,5,14H2,(H,15,16)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPKLBNKYRAICX-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

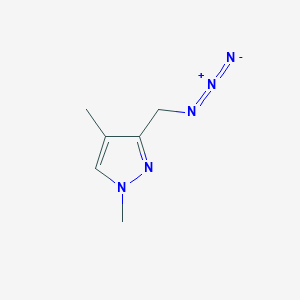
![(1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide](/img/structure/B2366920.png)
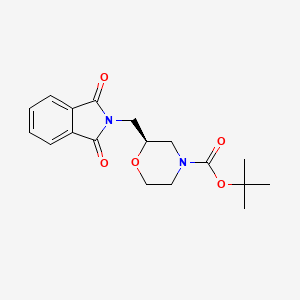
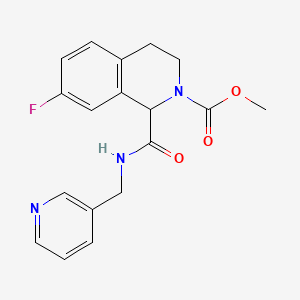
![4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2366925.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2366927.png)
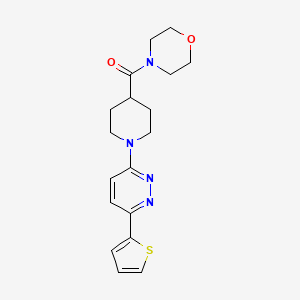
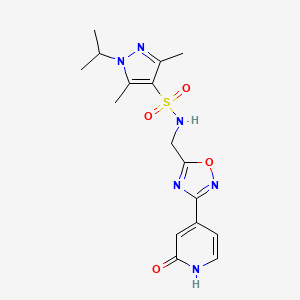


![2-Chloro-N-[1-cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]propanamide](/img/structure/B2366935.png)
![2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2366936.png)
